6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione
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Overview
Description
6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[45]decane-3,7-dione is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by having two or more rings that are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione typically involves multiple steps. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol . This reaction produces an intermediate, which is then further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized spirocyclic compound, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it useful in studying biological processes and interactions.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione exerts its effects is not well understood. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in a biological context, it might bind to certain proteins or enzymes, altering their activity and leading to a physiological response .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 6-Methyl-4-(p-tolyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione apart from these similar compounds is its specific structural features and potential applications. Its unique spirocyclic structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
65226-83-7 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione |
InChI |
InChI=1S/C16H19NO3/c1-11-5-7-13(8-6-11)17-15(19)10-20-16(17)9-3-4-14(18)12(16)2/h5-8,12H,3-4,9-10H2,1-2H3 |
InChI Key |
KWLNSPBPNMVOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCCC12N(C(=O)CO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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